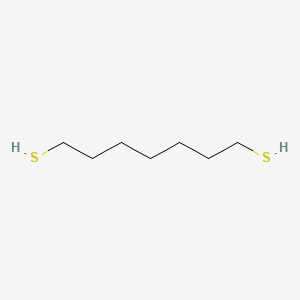
1,7-Heptanedithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Heptanedithiol is an organic compound with the molecular formula C₇H₁₆S₂ . It is a dithiol, meaning it contains two thiol (–SH) groups. This compound is known for its utility in various chemical reactions and applications, particularly in the field of materials science and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Heptanedithiol can be synthesized through several methods. One common approach involves the reduction of heptane-1,7-dione using hydrogen sulfide in the presence of a catalyst. Another method includes the reaction of 1,7-dibromoheptane with sodium hydrosulfide .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of heptane-1,7-dione. This process typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
1,7-Heptanedithiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form heptane.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium hydrosulfide (NaSH) are commonly employed.
Major Products Formed
Oxidation: Heptane-1,7-disulfide
Reduction: Heptane
Substitution: Various substituted heptane derivatives
Scientific Research Applications
1,7-Heptanedithiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: The compound is utilized in the study of protein folding and disulfide bond formation.
Industry: This compound is employed in the production of adhesives, coatings, and sealants
Mechanism of Action
The mechanism of action of 1,7-Heptanedithiol primarily involves its thiol groups. These groups can form disulfide bonds with other thiol-containing molecules, leading to the formation of larger, more complex structures. This property is particularly useful in the synthesis of polymers and in the stabilization of protein structures .
Comparison with Similar Compounds
Similar Compounds
1,6-Hexanedithiol: Similar in structure but with one less carbon atom.
1,8-Octanedithiol: Similar in structure but with one more carbon atom.
1,9-Nonanedithiol: Similar in structure but with two more carbon atoms.
Uniqueness
1,7-Heptanedithiol is unique due to its specific chain length, which provides a balance between flexibility and reactivity. This makes it particularly useful in applications where precise molecular spacing is required .
Properties
CAS No. |
62224-02-6 |
|---|---|
Molecular Formula |
C7H16S2 |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
heptane-1,7-dithiol |
InChI |
InChI=1S/C7H16S2/c8-6-4-2-1-3-5-7-9/h8-9H,1-7H2 |
InChI Key |
RVVRZLSZZKMJCB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCS)CCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















